molecular formula C12H9N3O3 B2667441 (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid CAS No. 940980-97-2

(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid

Cat. No.: B2667441
CAS No.: 940980-97-2
M. Wt: 243.222
InChI Key: XOWGDFZASXYENF-UHFFFAOYSA-N
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Description

(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid is a heterocyclic compound with a complex structure that includes both pyrimidine and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid typically involves the reaction of aminobenzimidazoles with bifunctional synthetic equivalents . This process can be carried out through multicomponent reactions, which are efficient and allow for the construction of the desired heterocyclic system .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

This compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties . It can be used as a lead compound for the development of new drugs targeting specific enzymes or pathways.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a]benzimidazoles and related heterocyclic systems, such as:

Uniqueness

What sets (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid apart is its specific combination of functional groups and ring systems, which confer unique reactivity and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-(4-oxo-1H-pyrimido[1,2-a]benzimidazol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-10-5-7(6-11(17)18)13-12-14-8-3-1-2-4-9(8)15(10)12/h1-5H,6H2,(H,13,14)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWGDFZASXYENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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